REACTION_CXSMILES
|
[BrH:1].C[O:3][C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][NH:10][CH:11]2[CH3:14])=[CH:6][CH:5]=1>>[BrH:1].[CH3:14][CH:11]1[C:12]2[C:7](=[CH:6][CH:5]=[C:4]([OH:3])[CH:13]=2)[CH2:8][CH2:9][NH:10]1 |f:2.3|
|
Name
|
|
Quantity
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46 mL
|
Type
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reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
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2.55 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C2CCNC(C2=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
the resulting mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 16 h
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Duration
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16 h
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Type
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CUSTOM
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Details
|
Evaporation of the hydrobromic acid
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Name
|
|
Type
|
product
|
Smiles
|
Br.CC1NCCC2=CC=C(C=C12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.04 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |